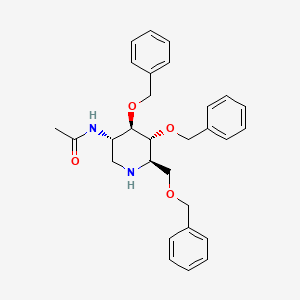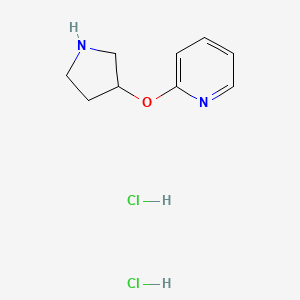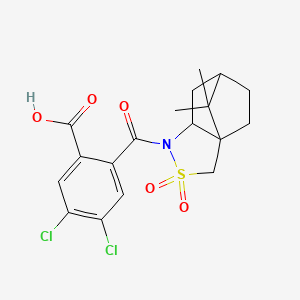![molecular formula C₉H₁₂ClNO₂S B1142914 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride CAS No. 1151904-84-5](/img/no-structure.png)
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmaceutical Intermediate
This compound is used as an intermediate for Active Pharmaceutical Ingredients (APIs) such as Clopidogrel and Prasugrel . These are antiplatelet medications used to prevent blood clots in people who have had a recent heart attack or stroke.
Inhibition of Platelet Aggregation
A compound similar to this, 5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (ticlopidine), has been studied for its inhibitory effects on blood-borne metastasis using different rodent tumors . This suggests potential applications in cancer research and treatment.
Antifungal and Antibacterial Activities
Derivatives of this compound have been evaluated for their antifungal and antibacterial activities on various strains of fungi and bacteria . This suggests potential use in the development of new antimicrobial agents.
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as prasugrel, target theP2Y12 receptors on platelets .
Biochemical Pathways
It’s known that similar compounds, such as prasugrel, inhibit the aggregation of platelets , which could affect the coagulation cascade.
Pharmacokinetics
It’s known that the compound is soluble in water and ethanol , which could influence its absorption and distribution in the body.
Result of Action
It’s known that similar compounds, such as prasugrel, reduce the aggregation of platelets , which could prevent thrombus formation.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-Acetylthiophene", "2-Bromo-5-picoline", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Acetic acid" ], "Reaction": [ "Step 1: 2-Acetylthiophene is reacted with 2-bromo-5-picoline in the presence of sodium hydride to form 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.", "Step 2: The resulting product from step 1 is then treated with methanol and hydrochloric acid to form 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride.", "Step 3: The product from step 2 is then treated with sodium hydroxide to form 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ol.", "Step 4: Finally, the product from step 3 is acetylated using acetic anhydride and acetic acid to form 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride." ] } | |
Numéro CAS |
1151904-84-5 |
Nom du produit |
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol 2-Acetate Hydrochloride |
Formule moléculaire |
C₉H₁₂ClNO₂S |
Poids moléculaire |
233.72 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







